molecular formula C14H10ClN3O4S B2908242 N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1798415-36-7

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2908242
CAS No.: 1798415-36-7
M. Wt: 351.76
InChI Key: YJDIIQOFWGRLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of a chloropyridine ring, a methanesulfonyl group, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is subjected to a series of reactions to introduce the methanesulfonyl group. This can be achieved through sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Cyano Group: The intermediate is then reacted with a suitable nitrile source, such as sodium cyanide, under controlled conditions to introduce the cyano group.

    Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, which can be facilitated by using a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the cyano group to an amine.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridines.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may serve as a precursor for the synthesis of biologically active molecules

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the cyano and furan groups indicates potential activity as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyano group could form hydrogen bonds or electrostatic interactions with amino acid residues, while the furan ring could engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
  • N-(6-chloropyridin-3-yl)-N-methylacetamide
  • N-(6-chloropyridin-3-yl)methanesulfonamide

Uniqueness

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyano and furan groups in the same molecule is relatively rare, providing opportunities for unique interactions and applications not seen in similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDIIQOFWGRLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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